REACTION_CXSMILES
|
CC([O-])(C)C.[K+].C1COCC1.[CH3:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][OH:25].[CH2:26](Br)[CH:27]=[CH2:28]>O>[CH3:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][O:25][CH2:26][CH:27]=[CH2:28] |f:0.1|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCOCCO
|
Name
|
|
Quantity
|
13 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at 0° C. for 1 h under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with argon
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed to R.T.
|
Type
|
STIRRING
|
Details
|
to stir for 24 h under argon
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
All liquid were then removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue redissolved in ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The organic was washed three times with water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCCOCCOCC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |